![molecular formula C16H19ClN6O B569777 3-((3R,4R)-3-((2-氯-7H-吡咯并[2,3-d]嘧啶-4-基)(甲基)氨基)-4-甲基哌啶-1-基)-3-氧代丙腈 CAS No. 1616761-00-2](/img/structure/B569777.png)

3-((3R,4R)-3-((2-氯-7H-吡咯并[2,3-d]嘧啶-4-基)(甲基)氨基)-4-甲基哌啶-1-基)-3-氧代丙腈

描述

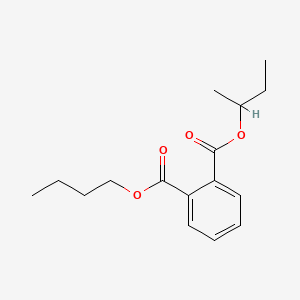

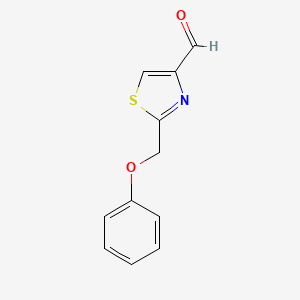

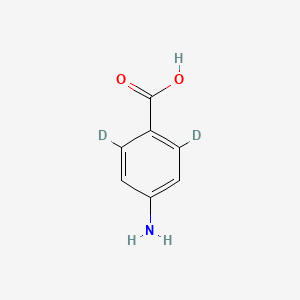

3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C16H19ClN6O and its molecular weight is 346.819. The purity is usually 95%.

BenchChem offers high-quality 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

自身免疫性疾病和炎症的治疗

托法替尼是2-氯托法替尼的活性成分,是美国食品药品监督管理局批准的首个用于治疗自身免疫性疾病的JAK抑制剂,如类风湿性关节炎、银屑病性关节炎、溃疡性结肠炎和多关节型幼年特发性关节炎 . 它还表现出治疗其他自身免疫性疾病的良好疗效,如斑秃、特应性皮炎、白癜风、皮肌炎和炎症性皮肤病 .

基于纳米系统的递送

托法替尼的口服剂型与许多全身性不良反应相关,可以通过将托法替尼负载到不同的纳米系统中来克服这些不良反应 . 这些负载托法替尼的纳米系统可以开发用于注射,以靶向所需组织,例如类风湿性关节炎病变和发炎的关节 . 它们也可以制成局部制剂,以避免全身性不良反应并提高患者依从性 .

托法替尼的各种纳米系统

近年来,人们对负载托法替尼的纳米系统开发越来越感兴趣,已经研究了托法替尼的各种纳米系统,包括脂质体、纳米乳剂、固体脂质纳米颗粒、聚合物纳米颗粒、聚合物胶束和混合系统 . 这些纳米系统各有优缺点和潜在应用 .

局部纳米制剂

通过局部途径使用纳米制剂将托法替尼递送到关节处的特定炎症部位,有助于控制潜在的不良反应 . 已经开发了一种简单、特异、灵敏的稳定性指示HPLC方法,用于定量局部纳米制剂和不同基质中的托法替尼 .

托法替尼的皮肤动力学特征

该验证方法详细提供了在制剂辅料、溶出介质和皮肤组织存在下托法替尼的定量方法<a aria-label="

作用机制

Target of Action

2-Chloro-Tofacitinib, also known as Tofacitinib, is a Janus kinase (JAK) inhibitor . The primary targets of Tofacitinib are the Janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . It is approved by the FDA for the treatment of moderate to severe rheumatoid arthritis that responds inadequately to methotrexate or in those who are intolerant to methotrexate .

Mode of Action

Tofacitinib works by inhibiting Janus kinases, thereby disrupting the JAK-STAT signaling pathway . This pathway is crucial for the transmission of extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . By binding to the adenosine triphosphate (ATP) binding site in the catalytic cleft of the kinase domain of JAK, Tofacitinib inhibits the phosphorylation process, thereby preventing the activation of the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of the JAK-STAT signaling pathway by Tofacitinib affects several biochemical pathways. It suppresses JAK1/JAK3-mediated signaling induced by the common-γ-chain cytokines IL-2, IL-4, IL-15, and IL-21 . This results in the modulation of cytokines critical to the progression of immune and inflammatory responses .

Pharmacokinetics

Tofacitinib is rapidly absorbed, with plasma concentrations and total radioactivity peaking at around 1 hour after oral administration . The mean terminal phase half-life is approximately 3.2 hours for both parent drug and total radioactivity . Tofacitinib is metabolized via hepatic CYP3A4 and CYP2C19 enzymes . Therefore, administration of Tofacitinib with strong CYP3A4 inhibitors, such as ketoconazole, or co-administration with moderate CYP3A4 and strong CYP2C19 inhibitors, such as fluconazole, can lead to increased exposure to Tofacitinib .

Result of Action

The inhibition of the JAK-STAT signaling pathway by Tofacitinib leads to a rapid decrease in C-reactive protein (CRP), dose-dependent decreases in natural killer cells, and dose-dependent increases in B cells . This results in the modulation of the immune response, leading to the alleviation of symptoms in conditions such as rheumatoid arthritis and ulcerative colitis .

Action Environment

The efficacy and safety of Tofacitinib can be influenced by various environmental factors. For instance, the systemic adverse effects associated with oral dosage forms of Tofacitinib can be overcome by loading Tofacitinib into different nanosystems . These Tofacitinib-loaded nanosystems can be developed for injections to target the desired tissues, such as rheumatoid arthritis lesions and inflamed joints . They can also be formulated as topical formulations to avoid systemic adverse effects and improve patient compliance .

生化分析

Biochemical Properties

2-Chloro-tofacitinib plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAKs), which are intracellular enzymes involved in the signaling pathways that regulate immune cell function. The compound interacts with JAK1, JAK2, JAK3, and TYK2, leading to the inhibition of cytokine signaling pathways . This interaction results in the modulation of immune responses, making 2-Chloro-tofacitinib effective in treating autoimmune conditions .

Cellular Effects

2-Chloro-tofacitinib has profound effects on various cell types and cellular processes. It influences cell function by inhibiting the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and a reduction in immune cell activation . Additionally, 2-Chloro-tofacitinib affects gene expression by modulating the transcription of genes involved in immune responses . The compound also impacts cellular metabolism by altering the metabolic pathways associated with immune cell function .

Molecular Mechanism

The molecular mechanism of 2-Chloro-tofacitinib involves its binding to the ATP-binding site of JAK enzymes, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of STAT proteins, which are essential for the transcription of genes involved in immune responses . By blocking the JAK-STAT signaling pathway, 2-Chloro-tofacitinib effectively reduces the production of pro-inflammatory cytokines and modulates immune cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-tofacitinib have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Chloro-tofacitinib maintains its inhibitory effects on the JAK-STAT pathway, leading to sustained modulation of immune responses .

Dosage Effects in Animal Models

The effects of 2-Chloro-tofacitinib vary with different dosages in animal models. At lower doses, the compound effectively inhibits the JAK-STAT pathway, leading to a reduction in inflammation and immune cell activation . At higher doses, 2-Chloro-tofacitinib may exhibit toxic effects, including hepatotoxicity and immunosuppression . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

2-Chloro-tofacitinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 . The metabolic pathways involve oxidation of the pyrrolopyrimidine and piperidine rings, as well as N-demethylation and glucuronidation . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via hepatic and renal pathways . The interaction of 2-Chloro-tofacitinib with these enzymes and cofactors plays a crucial role in its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, 2-Chloro-tofacitinib is transported and distributed through various mechanisms. The compound is rapidly absorbed and reaches peak plasma concentrations within a short period . It is distributed to target tissues, including inflamed joints and immune cells, where it exerts its therapeutic effects . The transport and distribution of 2-Chloro-tofacitinib are influenced by its interaction with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-tofacitinib is primarily within the cytoplasm, where it interacts with JAK enzymes . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing 2-Chloro-tofacitinib to specific cellular compartments .

属性

IUPAC Name |

3-[(3R,4R)-3-[(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O/c1-10-5-8-23(13(24)3-6-18)9-12(10)22(2)15-11-4-7-19-14(11)20-16(17)21-15/h4,7,10,12H,3,5,8-9H2,1-2H3,(H,19,20,21)/t10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBKAMYFZVSJCI-PWSUYJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101109682 | |

| Record name | (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616761-00-2 | |

| Record name | (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616761-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-tofacitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616761002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101109682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-TOFACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J9ZSS3KKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

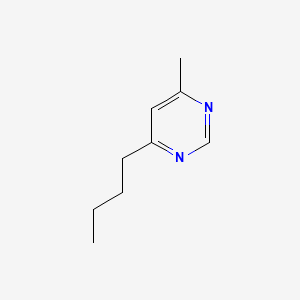

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)

![1H-Cyclopent[cd]oxireno[g]indole(9CI)](/img/new.no-structure.jpg)